molecular formula C10H16O B2702838 4-Cyclobutylcyclohexan-1-one CAS No. 1427521-91-2

4-Cyclobutylcyclohexan-1-one

Cat. No.: B2702838
CAS No.: 1427521-91-2
M. Wt: 152.237
InChI Key: SVTUWKOIFTTYHI-UHFFFAOYSA-N
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Description

4-Cyclobutylcyclohexan-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexanone derivative where a cyclobutyl group is attached to the fourth carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of cyclohexanone derivatives in the presence of cyclobutyl halides. The reaction is usually carried out in the presence of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyclobutyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones

Scientific Research Applications

4-Cyclobutylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a six-membered ring structure.

    Cyclobutylcyclohexane: A similar compound without the ketone functional group.

    Cyclohexanol: The reduced form of cyclohexanone.

Comparison: 4-Cyclobutylcyclohexan-1-one is unique due to the presence of both a cyclobutyl group and a ketone functional group. This combination imparts distinct chemical and physical properties, making it more reactive in certain chemical reactions compared to its simpler analogs. The presence of the cyclobutyl group also influences the compound’s steric and electronic properties, affecting its interaction with biological targets and its overall stability .

Properties

IUPAC Name

4-cyclobutylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUWKOIFTTYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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